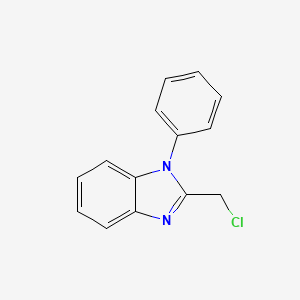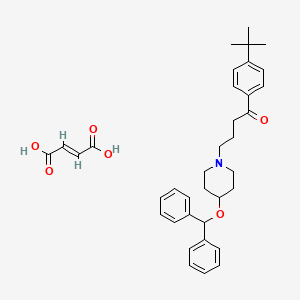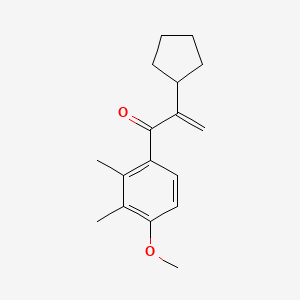
4-Chloro-N-(tert-butyldiméthylsilyl)indole
Vue d'ensemble
Description
4-Chloro-N-(tert-butyldimethylsilyl)indole is a chemical compound that belongs to the class of indole derivatives. It is used for experimental and research purposes .
Synthesis Analysis
The synthesis of tert-Butyldimethylchlorosilane, a key component in the formation of 4-Chloro-N-(tert-butyldimethylsilyl)indole, involves cooling a pentane solution of dichlorodimethylsilane to 0°C, then adding a pentane solution of tert-butyl lithium under nitrogen and stirring. The reaction is maintained at 0°C for 1.5 hours, then heated to 25°C and continued for 48 hours. After distillation, the fraction at 125°C (97.5kPa) is collected and solidified to obtain tert-butyldimethylchlorosilane .Molecular Structure Analysis
The molecular formula of 4-Chloro-N-(tert-butyldimethylsilyl)indole is C14H20ClNSi, and its molecular weight is 265.86 g/mol . The IUPAC name is 1-[tert-butyl(dimethyl)silyl]-4-chloro-1H-indole .Chemical Reactions Analysis
Tert-Butyldimethylchlorosilane (TBDMSCl) is a commonly used silylating agent and is one of the most important protecting groups used in organic synthesis. It can react with hydroxyl groups under mild conditions to form corresponding silyl ethers, and with ketones, esters, or amides to form corresponding enol silyl ethers .Physical and Chemical Properties Analysis
4-Chloro-N-(tert-butyldimethylsilyl)indole is a solid substance . It should be stored in a refrigerator and shipped at room temperature .Applications De Recherche Scientifique
Synthèse de molécules organiques complexes
4-Chloro-N-(tert-butyldiméthylsilyl)indole: est un intermédiaire précieux dans la synthèse de molécules organiques complexes. Son groupe silyle sert de groupe protecteur, permettant des réactions sélectives sur d'autres sites réactifs de la molécule. Ce composé est particulièrement utile dans les voies de synthèse à plusieurs étapes où des dérivés de l'indole sont nécessaires .
Dérivatisation en spectrométrie de masse
Le groupe tert-butyldiméthylsilyl (TBDMS) dans ce composé est souvent utilisé dans les processus de dérivatisation pour la spectrométrie de masse. Il augmente la volatilité et la stabilité de divers composés, les rendant plus adaptés à l'analyse par chromatographie en phase gazeuse-spectrométrie de masse (GC-MS) .
Chimie médicinale
En chimie médicinale, This compound est utilisé pour créer des échafaudages à base d'indole, qui sont courants dans la découverte de médicaments. Les cycles indoliques sont présents dans de nombreux produits pharmaceutiques, et les groupes chloro et silyle dans ce composé offrent des points de fonctionnalisation pour créer de nouveaux agents médicamenteux .
Science des matériaux
Ce composé peut être utilisé en science des matériaux pour la préparation de semi-conducteurs organiques. Les dérivés de l'indole sont connus pour leurs propriétés électroniques, et en modifiant le noyau indolique avec divers substituants, les chercheurs peuvent adapter la conductivité et la stabilité du matériau pour une utilisation dans les dispositifs électroniques .
Chimie agricole
Dans le domaine de la chimie agricole, This compound peut être utilisé pour synthétiser des dérivés de l'indole qui agissent comme régulateurs de croissance des plantes ou pesticides. Le groupe chloro peut être remplacé par d'autres groupes fonctionnels qui imitent les hormones végétales ou perturbent le cycle de vie des ravageurs .
Thérapie photodynamique
Le fragment indole est un composant essentiel dans le développement de photosensibilisateurs pour la thérapie photodynamique, une méthode de traitement pour certains types de cancer. La modification du cycle indolique avec divers groupes, comme le groupe silyle dans ce composé, peut affecter les propriétés d'absorption et l'efficacité du photosensibilisateur .
Mécanisme D'action
Safety and Hazards
The compound is classified as a flammable solid. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
tert-butyl-(4-chloroindol-1-yl)-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNSi/c1-14(2,3)17(4,5)16-10-9-11-12(15)7-6-8-13(11)16/h6-10H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPSXASABIORPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N1C=CC2=C1C=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586016 | |
| Record name | 1-[tert-Butyl(dimethyl)silyl]-4-chloro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
412048-45-4 | |
| Record name | 4-Chloro-1-[(1,1-dimethylethyl)dimethylsilyl]-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=412048-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[tert-Butyl(dimethyl)silyl]-4-chloro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-4-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1603216.png)
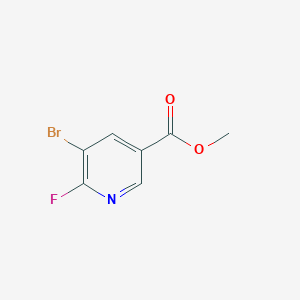
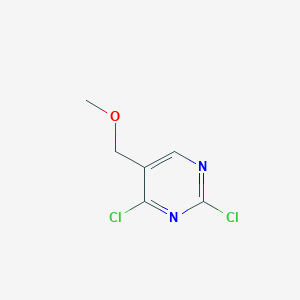
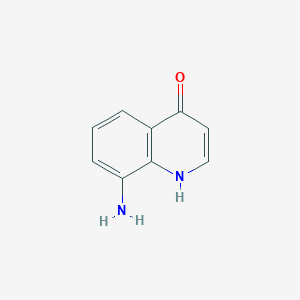
![7-Methoxybenzo[d]thiazole](/img/structure/B1603221.png)
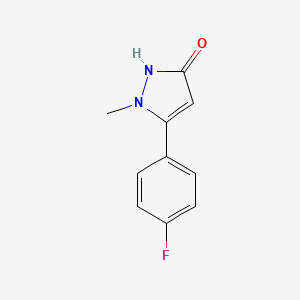



![[(Chloromethyl)sulfanyl]cyclohexane](/img/structure/B1603230.png)

